Lipophilicity: Positioning Among Analogs
The calculated octanol-water partition coefficient (logP) of CAS 202599-73-3 is 3.2414, as determined by ChemDiv's computational model and reported in their screening compound database . This value places the compound at the lower end of the typical oral drug-likeness range (Lipinski's Rule of Five recommends logP ≤ 5) while retaining sufficient hydrophobicity for membrane permeability. In contrast, the 3-chloro-4-fluoro analog (CAS 861435-36-1), which bears an additional chlorine atom on the aniline ring, is expected to exhibit increased logP (estimated 3.7–4.0 based on halogen substitution trends) due to the electron-withdrawing and hydrophobic contributions of chlorine . Conversely, the hydrochloride salt form (CAS not independently assigned; CBNumber CB61524253) of the compound demonstrates enhanced aqueous solubility due to ionic character, although the parent free base (CAS 202599-73-3) is the preferred form for organic-phase reactions and lipophilic environment studies . The oxamide derivative (CAS 423729-83-3) introduces two additional carbonyl groups, increasing polar surface area and hydrogen bond acceptor count while eliminating the secondary amine hydrogen bond donor, yielding a fundamentally different polarity profile .
| Evidence Dimension | Calculated lipophilicity (logP) and molecular polarity |
|---|---|
| Target Compound Data | logP = 3.2414; PSA = 27.59 Ų; HBD = 1; HBA = 2; MW = 245.25 g/mol |
| Comparator Or Baseline | 3-chloro-4-fluoro analog (CAS 861435-36-1): MW 279.69 g/mol, logP not reported but estimated higher due to Cl substitution. Oxamide derivative (CAS 423729-83-3): MW 316.29 g/mol, HBD = 0, HBA = 4. Hydrochloride salt: ionic form, enhanced aqueous solubility. |
| Quantified Difference | Target compound logP = 3.2414; MW difference vs. Cl analog = -34.44 g/mol (-12.3%); vs. oxamide analog = -71.04 g/mol (-22.4%) |
| Conditions | Calculated logP and logD values from ChemDiv compound database; computational model unspecified |
Why This Matters
A logP of approximately 3.2 balances membrane permeability with aqueous solubility—a critical parameter for selecting screening compounds where both cell penetration and assay compatibility are required; this intermediate value differentiates CAS 202599-73-3 from more polar salts and more lipophilic polyhalogenated analogs.
